molecular formula C9H9ClN2O B1490718 1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide CAS No. 854267-91-7

1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide

Cat. No.: B1490718
CAS No.: 854267-91-7
M. Wt: 196.63 g/mol
InChI Key: NWDOEOQGGNSTBX-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.64 g/mol. This compound is characterized by a chlorinated pyridine ring attached to a cyclopropane ring, which is further linked to a carboxamide group. It is a solid substance typically stored under an inert atmosphere at temperatures between 2-8°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.

  • Chlorination: The pyridine ring is chlorinated at the 6-position using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

  • Cyclopropanation: The cyclopropane ring is introduced using cyclopropanation reagents like diazomethane (CH2N2) or Simmons-Smith reagents (diiodomethane and zinc-copper couple).

  • Carboxamide Formation: The carboxamide group is introduced through the reaction of the cyclopropanated pyridine with ammonia or an amine under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyridine N-oxide.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Chloropyridine

  • 3-Chloropyridine

  • 2-Chloropyridine N-oxide

  • 3-Chloropyridine N-oxide

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-2-1-6(5-12-7)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDOEOQGGNSTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244587
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854267-91-7
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854267-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic from Step 4 (1.0 g) in chloroform (50 mL) were slowly added isobutyl chloroformate (800 μL) and triethylamine (920 μL). The reaction mixture was stirred at 0° C. for 2 hours. Then it was saturated with ammonia gas and stirred at 0° C. for 10 minutes. The reaction mixture was allowed to stand at room temperature for 1 hour then poured into water (80 mL) and partitioned. The aqueous layer was extracted with dichloromethane (2×80 mL). The combined extracts were washed with brine, dried with magnesium sulfate and the solvent removed in vacuo. The residue was purified by swish using diethyl ether and hexanes to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
Quantity
920 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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